3-[(4-methoxyphenyl)methyl]-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core, which provides a planar heterocyclic system conducive to π-π stacking interactions.
- A sulfanyl-linked 1,2,4-oxadiazole substituent at position 2, which may improve metabolic stability and hydrogen-bonding capacity .
Synthetic routes for analogous thieno[3,2-d]pyrimidin-4-ones typically involve condensation of thiophene precursors (e.g., methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate) with reagents like DMF-DMA, followed by cyclization .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-15-4-3-5-17(12-15)22-26-20(31-27-22)14-33-24-25-19-10-11-32-21(19)23(29)28(24)13-16-6-8-18(30-2)9-7-16/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWGBDMANQWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on anticancer activities, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidinone core, which is known for various biological activities. The presence of the 1,2,4-oxadiazole moiety is significant as it has been associated with anticancer properties due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit potent anticancer activities. For instance:
- Compound 12e , a related thieno derivative, demonstrated significant antiproliferative effects against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively. This study indicates that structural modifications can enhance the efficacy of thieno derivatives against cancer cells .
- The 1,3,4-oxadiazole component has been highlighted for its role in targeting enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC. This suggests that the compound may operate through multiple mechanisms to exert its anticancer effects .
Enzyme Inhibition
The thieno[3,2-d]pyrimidine scaffold has been linked to the inhibition of key enzymes involved in steroid metabolism. For example:
- Compounds structurally similar to the target compound have been assessed for their ability to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD) . Some derivatives showed moderate inhibition rates (36% and 25% at 1 μM) . This inhibition could be beneficial for conditions like osteoporosis.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates.
| Compound | Structural Feature | Activity | Reference |
|---|---|---|---|
| 12e | Thieno core | IC50: 0.55 μM (SU-DHL-6) | |
| 3b | Hydroxyphenyl | 36% inhibition of 17β-HSD2 | |
| Oxadiazole derivative | Multiple targets | Anticancer potential |
Key Findings:
- The presence of methoxy and phenyl groups enhances biological activity.
- The oxadiazole moiety contributes significantly to anticancer properties by interacting with various enzymes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thieno[3,2-d]pyrimidine derivatives for their anticancer potential:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[(4-methoxyphenyl)methyl]-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, thieno-pyrimidines have been reported to target specific kinases involved in cancer cell signaling pathways, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated efficacy against various bacterial strains and fungi. The incorporation of the oxadiazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens . This feature is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of related compounds. The presence of the methoxyphenyl group may contribute to reduced inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. Such properties are crucial for developing treatments for chronic inflammatory diseases and conditions such as arthritis and inflammatory bowel disease .
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable for applications in organic electronics. These compounds can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is a significant advantage .
Sensors
Due to their chemical stability and selective reactivity, derivatives of this compound can be explored as sensor materials for detecting environmental pollutants or biological markers. The functional groups present can be tailored to enhance selectivity towards specific analytes, making them effective in sensor applications .
Biological Assays
Compounds like this compound can serve as valuable tools in biological assays aimed at understanding cellular mechanisms. By acting as inhibitors or modulators of specific biological pathways, these compounds can help elucidate the roles of various proteins and enzymes in disease processes .
Drug Development
The structural complexity and diverse functionalities of this compound make it a candidate for drug development programs targeting various diseases. Its unique mechanism of action could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects compared to existing drugs .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility: Thieno[3,2-d]pyrimidin-4-ones are synthetically versatile, with yields >50% using DMF-DMA or Vilsmeier–Haack reagents .
- Novelty: Analogues like Compound 8 exhibit low Tc values (0.26–0.55), underscoring the structural uniqueness of thieno/pyrido hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
